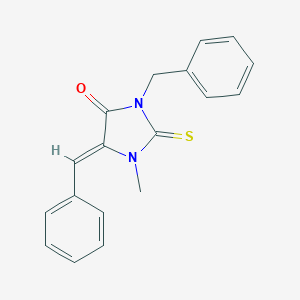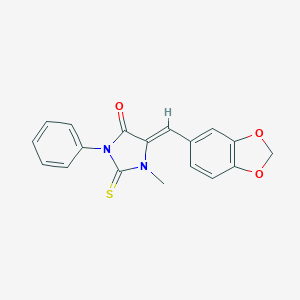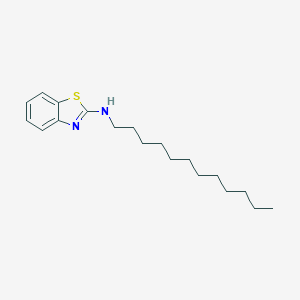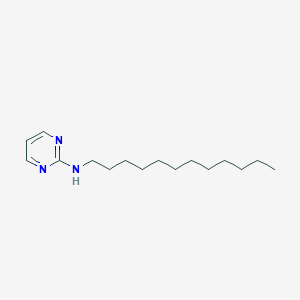![molecular formula C29H24N4OS B303547 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B303547.png)
2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide, also known as BMT-052, is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMT-052 belongs to the class of triazine-based compounds and has been synthesized using various methods.
作用機序
The mechanism of action of 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has also been shown to have a low toxicity profile, making it a promising candidate for further development.
実験室実験の利点と制限
One of the advantages of using 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used in experiments without causing significant harm to cells or animals. However, one limitation of using 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research and development of 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide. One future direction is to explore its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Another future direction is to improve its solubility in water, which would make it easier to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide and its potential interactions with other drugs.
合成法
2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has been synthesized using various methods, including a one-pot reaction of 5,6-diamino-1,2,4-triazine, 4-methylphenyl isothiocyanate, and 1-naphthylacetic acid. The synthesis process involves the formation of a triazine ring, followed by the attachment of a 1-naphthylacetic acid moiety to the triazine ring through a sulfanyl linker.
科学的研究の応用
2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has shown that 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
製品名 |
2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide |
|---|---|
分子式 |
C29H24N4OS |
分子量 |
476.6 g/mol |
IUPAC名 |
2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C29H24N4OS/c1-19-10-14-22(15-11-19)27-28(23-16-12-20(2)13-17-23)32-33-29(31-27)35-18-26(34)30-25-9-5-7-21-6-3-4-8-24(21)25/h3-17H,18H2,1-2H3,(H,30,34) |
InChIキー |
SHMHVZYHUXOWCV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C |
正規SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)


![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B303485.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B303486.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B303487.png)